molecular formula C21H21NO5 B6528182 3-(4-methoxyphenoxy)-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 946385-13-3

3-(4-methoxyphenoxy)-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B6528182
CAS No.: 946385-13-3
M. Wt: 367.4 g/mol
InChI Key: LMODTNVTETXMHQ-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxyphenoxy)-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a chromeno-oxazinone derivative characterized by a fused chromene-oxazine core. Its structure features a 4-methoxyphenoxy substituent at position 3 and an isopropyl (propan-2-yl) group at position 9. These analogs provide critical insights into the physicochemical and biological properties of the target compound.

Properties

IUPAC Name

3-(4-methoxyphenoxy)-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-13(2)22-10-17-18(26-12-22)9-8-16-20(23)19(11-25-21(16)17)27-15-6-4-14(24-3)5-7-15/h4-9,11,13H,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMODTNVTETXMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)OC)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromeno-oxazinones exhibit diverse biological activities and physicochemical profiles depending on substituent modifications. Below is a comparative analysis of key analogs, focusing on structural variations, synthesis yields, thermal stability, and biological effects.

Structural Variations and Physicochemical Properties
Compound Name (Position 3 and 9 Substituents) Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data Evidence ID
9-(4-Hydroxybutyl)-3-(4-methoxyphenyl) (4a, n=3) 384.1 N/A 82 NMR (δ 1.63–1.79, m, CH₂), IR (C=O stretch at 1675 cm⁻¹)
9-(4-Hydroxypentyl)-3-(3,4-dimethoxyphenyl) (4b, n=4) 400.2 N/A 73 NMR (δ 2.31, s, CH₃), MS m/z 400.2 [M+H]⁺
9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl) (Compound 7) 423.4 N/A 68 NMR (δ 6.5–7.2, aromatic), IR (C-O stretch at 1240 cm⁻¹)
9-(2-Thienylmethyl)-3-(4-chlorophenyl) 409.9 N/A N/A Molecular formula C₂₂H₁₆ClNO₃S
9-(Propan-2-yl)-3-(4-methoxyphenoxy) (Target Compound) ~381.4* N/A N/A *Inferred from analogs N/A

Notes:

  • Substituents at position 9 (e.g., hydroxyalkyl, arylalkyl) significantly influence solubility and melting points. For example, hydroxybutyl derivatives (e.g., 4a) exhibit higher yields (82%) compared to hydroxypentyl analogs (73%) due to steric and synthetic accessibility .

Key Findings :

  • Compound 7 (furan-3-ylmethyl derivative) demonstrates dual osteogenic and anti-osteoclastogenic activity, outperforming the drug ipriflavone in murine models .
  • Ferrocenyl derivatives (e.g., 12b) show potent antimalarial effects, highlighting the role of organometallic moieties in bioactivity .

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